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This guide provides a comparative analysis of the clinical trial data for two leading A3
adenosine receptor (A3AR) agonists: Piclidenoson and Namodenoson. Both small molecules,
developed by Can-Fite BioPharma, are in late-stage clinical trials for various inflammatory and
oncological indications. This document summarizes their performance, outlines experimental
protocols, and visualizes key biological and clinical pathways.

A3AR Agonists: An Overview

A3AR is a G protein-coupled receptor that is highly expressed in inflammatory and cancer cells,
while its expression in normal tissues is low. This differential expression makes it an attractive
therapeutic target. ABAR agonists have been shown to exert anti-inflammatory and anti-cancer
effects through various mechanisms, including the downregulation of the NF-kB and Wnt
signaling pathways.[1]

Comparative Clinical Trial Data

The following tables summarize the key quantitative data from recent clinical trials of
Piclidenoson and Namodenoson.

Piclidenoson for Moderate to Severe Plaque Psoriasis

Trial: COMFORT-1 (Phase II)[2][3][4]
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Efficacy Endpoint

Piclidenoson (3

Otezla (Active

Placebo
(Week 16) mg) Control - Week 32)
9.7% (p<0.04 vs
PASI 75 2.6% 26.2%
Placebo)
PASI 50 Not Reported Not Reported 49.5%
Psoriasis Disability Superior to Otezla
Index (PDI) (20.5% vs 10.3%, Not Applicable 10.3%
Improvement p<0.05 at Week 32)

PASI (Psoriasis Area and Severity Index) is a measure of the severity and extent of psoriasis.

Safety Profile: Piclidenoson demonstrated an excellent safety profile, comparable to placebo

and showing fewer adverse events than Otezla, particularly concerning gastrointestinal and

nervous system disorders.[5]

Namodenoson for Hepatocellular Carcinoma (HCC)

Trial: Phase Il (Second-line treatment for advanced HCC with Child-Pugh B cirrhosis)[1][6]

Efficacy Endpoint Namodenoson (25 mg) Placebo
Median Overall Survival (OS) -
) 4.1 months 4.3 months
All Patients
Median OS - Child-Pugh B7
6.8 months 4.3 months
Subgroup
12-Month OS Rate - Child-
44% (p=0.028 vs Placebo) 18%
Pugh B7 Subgroup
Median Progression-Free
Survival (PFS) - Child-Pugh B7 3.5 months 1.9 months
Subgroup
Objective Response Rate
9% 0%
(ORR)
Disease Control Rate (DCR) 26% (p=0.013 vs Placebo) 10%
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Note: While the primary endpoint of improved overall survival was not met in the total patient
population, a promising efficacy signal was observed in the pre-planned subgroup of patients
with Child-Pugh B7 cirrhosis.[1] A Phase lll trial (LIVERATION) is currently recruiting patients
from this subgroup.[7] One patient in an open-label extension of the Phase Il study has shown
a complete and long-term response of over 6 years.[8]

Namodenoson for Non-Alcoholic Steatohepatitis (NASH)

Trial: Phase 11[9][10][11]

Efficacy Endpoint (at 12 or

Namodenoson (25 mg) Placebo
16 weeks)

ALT Normalization (at 16

36.8% (p=0.038 vs Placebo) 10.0%
weeks)

AST Change from Baseline (at
-8.1 U/L (p=0.03 vs Placebo) +0.3 U/L

12 weeks)
Adiponectin Level Increase Significant increase (p=0.032

_ Decrease
from Baseline (at 12 weeks) vs Placebo)

ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are liver enzymes that
are elevated in NASH.

Safety Profile: Namodenoson was found to be safe and well-tolerated in this study.[9]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are outlined below.

COMFORT-1 Protocol for Piclidenoson in Psoriasis

o Study Design: A Phase Ill, multicenter, randomized, double-blind, placebo- and active-
controlled study.[4]

o Patient Population: Over 400 adults with moderate to severe plague psoriasis.[4]

e Treatment Arms:
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o Piclidenoson (2 mg or 3 mg) administered orally twice daily.
o Placebo twice daily.

o Otezla (apremilast) as an active control.

o Duration: Patients were treated for up to 48 weeks.[4]
e Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 16.[3]

e Secondary Endpoints: Comparison of PASI 50 and PDI with the active control at week 32.[4]

Phase Il Protocol for Namodenoson in HCC

o Study Design: A randomized, double-blind, placebo-controlled, international, multicenter
Phase Il trial (NCT02128958).[1][8]

» Patient Population: 78 patients with advanced hepatocellular carcinoma and Child-Pugh B
cirrhosis who had failed prior sorafenib treatment.[6]

e Treatment Arms:

o Namodenoson (25 mg) administered orally twice daily.

o Placebo.

o Patients were randomized in a 2:1 ratio (Namodenoson:Placebo).[6]
e Primary Endpoint: Overall Survival (OS).[1]

e Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),
and Disease Control Rate (DCR).

Phase Il Protocol for Namodenoson in NASH

o Study Design: A Phase Il, double-blind, placebo-controlled, dose-finding study
(NCT02927314).[9][11]
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o Patient Population: 60 patients with non-alcoholic fatty liver disease (NAFLD) with or without
NASH.[9]

e Treatment Arms:
o Namodenoson (12.5 mg or 25 mg) administered orally twice daily.
o Placebo.

o Duration: 12 weeks of treatment with a 4-week follow-up.[9]

» Endpoints: Changes in liver enzymes (ALT, AST), liver fat percentage, liver stiffness, and
serum biomarkers like adiponectin.[9]

Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway

The activation of the A3 adenosine receptor by an agonist like Piclidenoson or Namodenoson
initiates a cascade of intracellular events. This pathway is crucial for the anti-inflammatory and
anti-cancer effects of these drugs. ASAR signaling can inhibit adenylyl cyclase activity through
G-proteins, leading to a decrease in cyclic AMP (CAMP) levels.[12] It can also stimulate the
phospholipase C (PLC) pathway and modulate the activity of mitogen-activated protein kinases
(MAPKS).[12] Furthermore, A3AR signaling can lead to the downregulation of the Wnt and NF-
KB signaling pathways.[1]
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Caption: A3AR agonist signaling cascade.

Generalized Clinical Trial Workflow

The clinical development of A3SAR agonists follows a standard, rigorous workflow to ensure
safety and efficacy. This process begins with preclinical studies and progresses through
multiple phases of clinical trials.
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Caption: Clinical trial development phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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